molecular formula C8H6ClF4N B6355871 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline CAS No. 914635-40-8

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline

Cat. No.: B6355871
CAS No.: 914635-40-8
M. Wt: 227.58 g/mol
InChI Key: WCNOEXOBLDSCNL-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of chloro, fluoro, methyl, and trifluoromethyl substituents on the benzene ring

Properties

IUPAC Name

4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF4N/c1-3-5(9)2-4(8(11,12)13)7(14)6(3)10/h2H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNOEXOBLDSCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Halogenation: Introduction of chloro and fluoro substituents.

    Methylation: Addition of a methyl group.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound has been studied for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structural features contribute to enhanced lipophilicity and metabolic stability, which are critical for drug development. The trifluoromethyl group is particularly noted for increasing the potency of compounds in pharmacological applications.

Case Studies:

  • Adenosine Receptor Antagonists: Similar compounds have been utilized to develop selective human A2B adenosine receptor antagonists, indicating that 4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline could serve as a precursor in this area.
  • Antimicrobial Activity: Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. This compound's unique structure may lead to the development of new antimicrobial agents.

Agrochemicals

Pesticide Development:
The compound serves as an important intermediate in the synthesis of fluoro-containing pesticides. Its halogenated structure is beneficial for enhancing the efficacy and stability of agrochemical formulations.

Case Studies:

  • Fluoro-containing Pesticides: The synthesis of various fluoro-pesticides has been reported using intermediates derived from this compound, demonstrating its utility in agricultural applications .

Materials Science

Specialty Chemicals:
In materials science, this compound is used in the production of specialty chemicals and materials that require specific chemical properties due to the presence of fluorine and chlorine atoms.

Chemical Synthesis:
The compound participates in various coupling reactions, such as Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex molecular architectures that are essential in developing new materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of multiple substituents on the benzene ring can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)aniline

Comparison: 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline is unique due to the specific combination of chloro, fluoro, methyl, and trifluoromethyl substituents This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds

Biological Activity

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of multiple halogen substituents, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₆ClF₄N
  • Molecular Weight : 227.59 g/mol
  • CAS Number : 914635-40-8

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of more complex organic molecules. It has been shown to participate in various biochemical pathways, particularly those involving enzyme interactions and receptor modulation.

Target Receptors

Similar compounds have demonstrated efficacy as antagonists for human adenosine receptors, specifically the A2B subtype. This suggests that this compound may also exhibit similar receptor activity, potentially influencing cellular signaling pathways related to inflammation and cancer progression.

Mode of Action

The compound undergoes diolefination reactions and participates in Suzuki–Miyaura cross-coupling reactions, which are critical for forming carbon–carbon bonds in organic synthesis. These reactions occur under mild conditions, promoting good bioavailability and functional group tolerance, making the compound suitable for further modifications in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, which allows for effective metabolism and distribution within biological systems. The mild reaction conditions associated with its synthesis suggest that it may exhibit favorable absorption and distribution characteristics.

Biological Activity and Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing trifluoromethyl groups have been linked to enhanced anticancer properties. For instance, studies have shown that related compounds can significantly inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and gastric adenocarcinoma (AGS) .
  • Antimicrobial Properties : Some halogenated anilines have demonstrated antibacterial and antifungal activities. The presence of halogen atoms can enhance membrane permeability and disrupt microbial cell functions .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation pathways, making it a candidate for therapeutic development against such diseases .

Case Studies

Several studies highlight the potential applications of this compound:

StudyFindings
Demonstrated potential as an adenosine receptor antagonist with implications for anti-inflammatory therapies.
Showed anticancer effects in vitro with significant IC50 values against various cancer cell lines.
Highlighted enzyme inhibition capabilities that could be harnessed for drug development targeting specific diseases.

Chemical Reactions Analysis

Reaction Conditions

  • Temperature: Controlled temperatures are crucial to avoid side reactions. For similar compounds, temperatures between 60 to 100 ℃ are often used in specific steps .

  • Solvent Choice: Organic solvents like dioxane are commonly used due to their stability and ability to facilitate reactions .

  • Catalysts: Palladium-based catalysts are frequently employed in cross-coupling reactions and reductions .

Factors Influencing Reactions

  • Steric Effects: The presence of multiple substituents can hinder the approach of reactants, affecting reaction rates and yields.

  • Electronic Effects: Electron-withdrawing groups like fluoro and trifluoromethyl can enhance or inhibit certain reactions based on their position and the nature of the reaction.

Data Tables

Given the lack of specific data for 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline, we can infer from similar compounds:

Compound Reaction Type Conditions Yield/Outcome
4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)anilineSuzuki-MiyauraPalladium catalyst, basic conditionsFormation of biaryl compounds
3-Fluoro-2-methyl-4-trifluoromethylaniline hydrochlorideCarbamate formationDioxane, 60-100 ℃, cesium carbonate base High yield of target product

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods are used for handling powders or solutions to avoid inhalation .
  • Emergency Measures : Immediate access to eye wash stations and safety showers is mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
  • Training : Complete chemical hazard awareness training, emphasizing SDS comprehension and exposure first aid .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer :

  • Halogenation Strategies : Bromination via N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C (similar to ), adjusted for regioselectivity due to competing substituents (Cl, F, CF₃).
  • Multi-Step Synthesis : Start with nitro precursors (e.g., 4-chloro-2-nitro-5-(trifluoromethyl)aniline, ), followed by selective reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final product .

Q. How can spectroscopic techniques confirm the compound’s identity and purity?

  • Methodological Answer :

  • NMR : Compare ¹H/¹³C NMR shifts to computational predictions (e.g., DFT for substituent effects). For example, the CF₃ group deshields adjacent protons, while methyl groups show distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out halogenated impurities (e.g., brominated byproducts from incomplete reactions) .
  • Elemental Analysis : Validate C/H/N/F/Cl content via combustion analysis, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF₃ and Cl groups reduce aromatic ring electron density, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (NAS) under basic conditions (e.g., SNAr with K₂CO₃/DMF) .
  • Steric Challenges : The 3-methyl group creates steric hindrance near the amine. Use bulky ligands (e.g., XPhos in Buchwald-Hartwig amination) to improve coupling efficiency .
  • Computational Modeling : Employ DFT (B3LYP/6-31G*) to predict reactive sites and optimize reaction conditions .

Q. What strategies resolve contradictions in characterization data (e.g., NMR vs. XRD)?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve ambiguous NMR assignments. For example, crystallography can clarify positional isomerism in trifluoromethyl groups .
  • Dynamic NMR Studies : Variable-temperature NMR to detect rotational barriers in hindered substituents (e.g., CF₃ groups at ortho positions) .
  • Complementary Techniques : Pair HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify co-eluting impurities not detected by NMR .

Q. How can regioselectivity be controlled during functionalization of the aromatic ring?

  • Methodological Answer :

  • Directing Group Strategy : Temporarily introduce protecting groups (e.g., acetyl on the amine) to direct electrophiles to specific positions. Subsequent deprotection restores the amine functionality .
  • Metal-Mediated Reactions : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine auxiliaries) to achieve meta-functionalization despite steric bulk .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, improving reaction homogeneity and selectivity .

Tables for Key Data

Table 1 : Substituent Effects on Basicity (pKₐ Comparison)

Substituent PositionBasicity (pKₐ)Reference Compound
4-CF₃, 2-F, 3-CH₃~1.5 (estimated)p-(Trifluoromethyl)aniline (pKₐ ~2.3)
4-Cl, 2-F, 3-CH₃~1.8 (estimated)p-Chloroaniline (pKₐ ~2.6)

Table 2 : Common Impurities and Detection Methods

ImpuritySourceDetection Method
Brominated byproductsNBS brominationHRMS (m/z 320–330)
Positional isomersRegioselectivity issuesXRD (unit cell comparison)

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